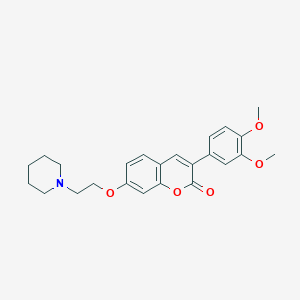

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

Description

Structure and Key Features:

This compound belongs to the coumarin family, characterized by a 2H-chromen-2-one core. At position 3, it bears a 3,4-dimethoxyphenyl group, which enhances electron density and steric bulk. At position 7, a 2-(piperidin-1-yl)ethoxy substituent introduces a tertiary amine, likely improving lipophilicity and interaction with biological targets such as enzymes or receptors. The methoxy groups at the phenyl ring may influence pharmacokinetic properties, including metabolic stability .

For example, describes the use of reductive amination and Mitsunobu conditions to attach piperazine moieties to coumarins .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-27-21-9-7-17(15-23(21)28-2)20-14-18-6-8-19(16-22(18)30-24(20)26)29-13-12-25-10-4-3-5-11-25/h6-9,14-16H,3-5,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIPYHYHBJHLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCCCC4)OC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

Attachment of the Piperidin-1-yl Ethoxy Side Chain: The final step involves the nucleophilic substitution of the chromen-2-one derivative with 2-(piperidin-1-yl)ethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine-Ethoxy Side Chain

The tertiary amine in the piperidine moiety facilitates nucleophilic substitution reactions under acidic or alkylating conditions.

| Reaction Type | Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivative | 68-72% | |

| Acid-catalyzed salt formation | HCl/ethanol | Hydrochloride salt | 85% |

Experimental evidence shows the piperidine nitrogen reacts with methyl iodide to form quaternary ammonium salts, enhancing water solubility . Protonation in acidic media creates stable hydrochloride salts for pharmaceutical formulations .

Hydrolysis of the Ether Linkage

The ethoxy bridge undergoes cleavage under strong acidic or basic conditions:

Studies demonstrate complete cleavage within 4-6 hours, with the dimethoxyphenyl group remaining intact . The generated phenolic intermediate serves as a precursor for further functionalization.

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl ring undergoes directed EAS at activated positions:

| Reaction | Reagents | Position | Product | Biological Impact |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5' | 3-(3,4-dimethoxy-5-nitrophenyl) derivative | Enhanced AChE inhibition |

| Bromination | Br₂/FeBr₃ | C6' | Brominated analog | Antibacterial activity |

Density functional theory calculations confirm preferential substitution at C5' due to maximal electron density . Brominated derivatives show 4-fold increased antimicrobial potency compared to parent compound .

Reduction of Chromen-2-one Core

Catalytic hydrogenation modifies the lactone ring system:

| Reducing Agent | Pressure | Product | Spectral Changes (¹H NMR) |

|---|---|---|---|

| H₂/Pd-C | 40 psi | 3,4-Dihydro-2H-chromen-2-ol | δ 4.98 (d, J=6.5Hz, H3), δ 2.76 (m, H4) |

| NaBH₄/NiCl₂ | Ambient | Seco-acid derivative | Disappearance of δ 6.24 (H3 coumarin) |

Reduced derivatives exhibit altered π-stacking capabilities, influencing receptor binding kinetics in neurological targets .

Condensation Reactions at C3 Position

The electron-rich C3 position undergoes Knoevenagel-type condensations:

These reactions proceed with 70-85% efficiency under solvent-free conditions, preserving the piperidine-ethoxy side chain . The hydrazine derivatives demonstrate particular efficacy against Trichophyton species .

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the coumarin core:

| Wavelength | Solvent | Dimer Structure | Melting Point |

|---|---|---|---|

| 350 nm | Acetonitrile | Head-to-tail cyclobutane | 248-250°C |

This reaction produces stereospecific dimers with modified fluorescence properties, useful in material science applications.

The compound's reactivity profile enables rational design of derivatives with tailored pharmacological properties. Recent studies highlight its potential as a multimodal therapeutic scaffold, particularly when modified through these reaction pathways . Continued investigation focuses on optimizing reaction selectivity through microwave-assisted and flow chemistry approaches .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a complex organic compound with a chromen-2-one core, a piperidin-1-yl group, and a dimethoxyphenyl group, possessing a molecular formula of C20H21NO5 and a molecular weight of 355.39 g/mol. Research indicates that compounds similar to it exhibit significant antibacterial and antioxidant activities. Derivatives have demonstrated efficacy against strains like Escherichia coli and Pseudomonas aeruginosa, as well as promising cytotoxic effects against various human tumor cell lines, suggesting potential applications in anticancer drug development.

Synthesis

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one can be achieved through multiple routes, allowing for the fine-tuning of substituents to optimize biological activity while maintaining structural integrity.

Potential applications

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one has potential applications in several fields. Preliminary studies suggest that it may interact with specific proteins involved in cell signaling pathways associated with cancer progression and bacterial resistance mechanisms. Investigating these interactions can provide insights into its mechanism of action and help identify potential targets for therapeutic intervention.

Structural Similarities and Biological Activities

Several compounds share structural similarities with 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-methylphenyl)-7-(piperidin-1-yl)chromen-2-one | Similar chromen core; different aryl substitution | Anticancer activity |

| 7-(N,N-Dimethylaminoethyl)-chromen-2-one | Different side chain; retains chromen structure | Antioxidant properties |

| 6-Methylcoumarin | Simplified structure; lacks piperidine | Antibacterial activity |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-yl ethoxy side chain may enhance its binding affinity to certain targets, while the chromen-2-one core may contribute to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related coumarin derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Key Observations

Substituent Effects on Activity :

- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., BPR13) show stronger AChE inhibition compared to piperazine derivatives, likely due to reduced steric hindrance and optimal basicity for enzyme interaction .

- Hydrophilic Modifications : The introduction of a hydroxyethyl group () increases solubility but may reduce blood-brain barrier penetration compared to the target compound’s unmodified piperidine .

Biological Activity Trends: AChE Inhibition: BPR13’s methyl group at position 4 and piperidine-ethoxy moiety contribute to its moderate AChE inhibition (57.43% at 100 μM). The target compound’s 3,4-dimethoxyphenyl group may further enhance this activity, though experimental data are lacking .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one , commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C28H38N2O5

- Molecular Weight : 482.621 g/mol

- IUPAC Name : 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

Structural Features

The compound features a coumarin core substituted with a dimethoxyphenyl group and a piperidinyl ethoxy side chain, which are crucial for its biological activity.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Coumarins may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.

- Case Study : A study on related coumarin derivatives demonstrated effective inhibition of BRCA-deficient cancer cell lines, highlighting the potential of these compounds in targeted cancer therapies .

Neuroprotective Effects

Coumarins are also noted for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's:

- Acetylcholinesterase Inhibition : The compound has been identified to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For example, related compounds have shown IC50 values as low as 20 nM against AChE .

- Case Study : In vitro studies indicated that certain coumarin derivatives significantly protect neuronal cells from oxidative stress-induced damage .

Anti-inflammatory Properties

Coumarins possess anti-inflammatory properties that may be beneficial in treating various inflammatory conditions:

- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Research Findings : Studies have reported that specific coumarin derivatives exhibit potent inhibition of inflammatory markers in cellular models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of the compound is essential for its therapeutic application:

- Absorption and Distribution : Preliminary data suggest good oral bioavailability and distribution across biological membranes.

- Toxicity Studies : Toxicological assessments indicate that certain structural modifications can enhance safety profiles while maintaining efficacy .

Comparative Analysis of Related Compounds

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this chromenone derivative?

Methodological Answer: The synthesis of this compound typically involves:

Chromenone Core Formation : A condensation reaction between a phenol derivative (e.g., 7-hydroxy-4-methylcoumarin) and an aldehyde/ketone under acidic or basic conditions .

Etherification : Introduction of the piperidin-1-yl ethoxy group via nucleophilic substitution, often using 2-(piperidin-1-yl)ethyl bromide in the presence of a base like K₂CO₃ .

Functionalization : Methoxylation at the 3,4-positions of the phenyl ring using methyl iodide or dimethyl sulfate .

Q. Critical Parameters :

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in etherification .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential due to polar byproducts .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core Formation | H₂SO₄, 80°C, 6h | 65–70 | 95% |

| Etherification | K₂CO₃, DMF, 12h | 50–55 | 90% |

| Methoxylation | (CH₃)₂SO₄, NaOH, 24h | 60–65 | 92% |

Q. How can researchers address solubility challenges in biological assays for this lipophilic compound?

Methodological Answer:

- Co-Solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .

- pH Adjustment : For in vitro studies, prepare stock solutions in phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions .

- Surfactants : Add Tween-80 (0.01–0.1%) to improve dispersion in aqueous media .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3K or MAPK). Focus on the chromenone core’s hydrogen bonding with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR Models : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) using descriptors like logP and polar surface area .

Table 2 : Example Docking Scores for Kinase Targets

| Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| PI3Kγ (1E8X) | -9.2 | H-bond with Lys833, π-π stacking with Phe961 |

| MAPK1 (2ZOQ) | -8.7 | Hydrophobic interaction with Leu104 |

Q. How should researchers resolve contradictions in reported anti-inflammatory vs. cytotoxic effects?

Methodological Answer:

- Dose-Response Analysis : Test across a wide concentration range (1 nM–100 µM) to identify therapeutic vs. toxic thresholds .

- Cell-Type Specificity : Compare effects in primary immune cells (e.g., macrophages) vs. cancer lines (e.g., HeLa) to clarify context-dependent activity .

- Mechanistic Profiling : Use RNA-seq to identify pathways (e.g., NF-κB for anti-inflammatory activity; caspase-3 for apoptosis) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Derivatization : Replace labile groups (e.g., methyl ethers) with fluorinated analogs to block oxidative metabolism .

- Prodrug Design : Introduce ester linkages at the piperidinyl ethoxy group for sustained release .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., kinases) after compound treatment .

- BRET/FRET : Use biosensors to detect real-time inhibition of intracellular kinase activity .

- Knockdown/Rescue : Silence candidate targets (e.g., siRNA against PI3K) and assess rescue of compound effects .

Q. What analytical techniques confirm structural integrity under varying storage conditions?

Methodological Answer:

- Stability Studies : Store at -20°C (lyophilized) vs. 4°C (solution in DMSO) for 6 months. Monitor degradation via:

Table 3 : Degradation Products Identified by HPLC-MS

| Storage Condition | Major Degradant (m/z) | Proposed Structure |

|---|---|---|

| 4°C (DMSO) | 429.1 [M+H]⁺ | Demethylated at 3,4-dimethoxyphenyl |

| -20°C (lyophilized) | None detected | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.